Product packaging for 5-Bromo-6-fluoronicotinonitrile(Cat. No.:CAS No. 1256823-71-8)

5-Bromo-6-fluoronicotinonitrile

Cat. No.: B3027239
CAS No.: 1256823-71-8
M. Wt: 201.00
InChI Key: WYTNBOARIOJDOC-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoronicotinonitrile (CAS 1256823-71-8) is a valuable fluorinated and halogenated pyridine derivative sought after as a versatile building block in organic synthesis and medicinal chemistry research . With the molecular formula C6H2BrFN2 and a molecular weight of 201.00 g/mol , it features both bromine and fluorine substituents on its pyridine ring, which allow for further selective functionalization via cross-coupling reactions and nucleophilic aromatic substitution . This compound is particularly useful for constructing complex molecules in pharmaceutical research for the development of new active compounds, and in materials science for the creation of advanced organic materials . Researchers value this nitrile for its role in exploring structure-activity relationships and synthesizing novel chemical entities. Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrFN2 B3027239 5-Bromo-6-fluoronicotinonitrile CAS No. 1256823-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNBOARIOJDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273287
Record name 3-Pyridinecarbonitrile, 5-bromo-6-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-71-8
Record name 3-Pyridinecarbonitrile, 5-bromo-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256823-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 5-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 5 Bromo 6 Fluoronicotinonitrile

Retrosynthetic Analysis of the 5-Bromo-6-fluoronicotinonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ub.eduicj-e.org This process helps in designing an efficient synthetic route. youtube.com

The retrosynthetic analysis of this compound (I) suggests several possible disconnections. A primary disconnection strategy involves the sequential removal of the functional groups. The nitrile group at the 3-position can be envisioned as being introduced via a cyanation reaction. This leads to the precursor 5-bromo-2-fluoropyridine (B45044) (II). Further disconnection of the bromine atom at the 5-position and the fluorine atom at the 6-position (historically the 2-position in precursor nomenclature) from the pyridine (B92270) ring reveals even simpler starting materials.

A plausible retrosynthetic pathway is as follows:

Disconnection of the nitrile group: The cyano group at the 3-position can be installed through various methods, such as a Sandmeyer reaction on an aminopyridine precursor or a palladium-catalyzed cyanation of a halopyridine. This points to 3-amino-5-bromo-6-fluoropyridine or 3,5-dibromo-6-fluoropyridine as potential intermediates.

Disconnection of the bromine and fluorine atoms: The bromine and fluorine substituents can be introduced through electrophilic halogenation reactions. The order of these introductions is crucial for achieving the desired regioselectivity.

This analysis highlights the importance of readily available and appropriately substituted pyridine precursors to facilitate an efficient synthesis.

Precursor Synthesis and Halogenation Strategies for Nicotinonitrile Derivatives

The synthesis of this compound heavily relies on the strategic synthesis of its precursors and the regioselective introduction of halogen atoms.

Bromination Protocols for Pyridine Systems at the 5-Position

Achieving regioselective bromination at the 5-position of a pyridine ring is a critical step. The electronic nature of the pyridine ring, which is electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. The presence of other substituents can further influence this selectivity. For instance, in a 2-substituted pyridine, the 5-position is often favored for electrophilic attack.

Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a Lewis acid or under harsh conditions. The choice of reagent and reaction conditions is crucial to control the regioselectivity and avoid over-bromination.

Regioselective Fluorination Techniques at the 6-Position

Introducing a fluorine atom at the 6-position (or 2-position depending on the precursor) of the pyridine ring presents a significant challenge. numberanalytics.com Direct fluorination of pyridines is often difficult and can lead to a mixture of products. Therefore, indirect methods are commonly employed.

One of the most effective methods for regioselective fluorination is nucleophilic aromatic substitution (SNAr). numberanalytics.com This involves reacting a precursor with a suitable leaving group at the 6-position, such as a chloro or nitro group, with a fluoride (B91410) source like potassium fluoride or cesium fluoride. The presence of an electron-withdrawing group, such as a nitrile or another halogen, on the ring can activate the substrate towards nucleophilic attack.

Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aminopyridine precursor. However, this method can sometimes suffer from low yields. Modern fluorination techniques using reagents like Selectfluor® may also be applicable, offering milder reaction conditions. rsc.org

Nitrilation Methods for the 3-Position

The introduction of the nitrile group at the 3-position of the pyridine ring is a key transformation. Several methods can be employed for this conversion:

Sandmeyer Reaction: This classic method involves the diazotization of a 3-aminopyridine (B143674) precursor followed by treatment with a cyanide salt, typically cuprous cyanide.

Palladium-Catalyzed Cyanation: A more modern and often higher-yielding approach involves the palladium-catalyzed cross-coupling of a 3-halopyridine (typically bromo or iodo) with a cyanide source, such as zinc cyanide or potassium cyanide. This method offers good functional group tolerance.

Dehydration of an Amide: The nitrile can also be formed by the dehydration of a primary amide at the 3-position using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

Catalytic and Non-Catalytic Synthetic Routes to this compound

Both catalytic and non-catalytic methods are employed in the synthesis of this compound, often in a multi-step sequence.

A potential synthetic route could commence with a commercially available dihalopyridine, such as 5-bromo-2-chloropyridine. This precursor can undergo nucleophilic aromatic substitution with a fluoride source to introduce the fluorine atom at the 2-position, yielding 5-bromo-2-fluoropyridine. ossila.com The subsequent introduction of the nitrile group at the 3-position can be challenging due to the deactivating effect of the two halogen atoms. A lithiation-cyanation sequence or a palladium-catalyzed process might be necessary.

Alternatively, a route could start from a pre-functionalized nicotinonitrile derivative. For example, 2-chloro-5-bromonicotinonitrile could be subjected to fluorination.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, aprotic polar solvents like DMF or DMSO are often used for SNAr reactions.

Temperature: Reaction temperatures need to be carefully controlled to promote the desired reaction while minimizing side reactions and decomposition. Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields. researchgate.net

Catalyst and Ligand: In catalytic reactions, such as palladium-catalyzed cyanations, the choice of catalyst, ligand, and their respective loadings are critical for achieving high efficiency and turnover numbers.

Reagent Stoichiometry: The molar ratios of reactants and reagents must be optimized to ensure complete conversion of the limiting reagent and to minimize waste.

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for the determination of the optimal reaction time to maximize product formation and prevent degradation.

By systematically optimizing these parameters for each step, the synthesis of this compound can be made more robust, scalable, and economically viable.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex organic molecules like this compound is of paramount importance to minimize environmental impact and enhance safety. pandawainstitute.commdpi.com These principles guide the development of more sustainable and efficient chemical processes.

Key Green Chemistry Considerations:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For a molecule with multiple functional groups like this compound, this involves choosing reactions that form key bonds with minimal generation of byproducts.

Use of Safer Solvents and Reagents: Traditional organic syntheses often rely on hazardous solvents and reagents. Green approaches prioritize the use of safer alternatives. For instance, the use of water, supercritical fluids, or ionic liquids as reaction media is encouraged. mdpi.com In the context of halogenation, less hazardous halogenating agents are preferred over elemental halogens.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation or catalysis can often accelerate reactions at lower temperatures. pandawainstitute.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts can be used in small amounts and can be recycled and reused. For the synthesis of nicotinonitriles, various catalytic systems, including metal-based and organocatalysts, can be employed to improve efficiency and selectivity.

A study on the synthesis of nicotinonitrile derivatives highlighted the use of a nanomagnetic metal-organic framework as a recyclable catalyst, which aligns with green chemistry principles by offering high yields and easy separation of the catalyst from the reaction mixture. While not specific to this compound, this approach demonstrates the potential for developing greener syntheses for this class of compounds.

Green Chemistry PrincipleApplication in Nicotinonitrile Synthesis
Waste Prevention Designing synthetic routes with high atom economy to minimize byproducts.
Safer Solvents Utilizing water, ethanol, or solvent-free conditions where feasible. mdpi.com
Energy Efficiency Employing microwave-assisted synthesis or catalysis to reduce reaction times and temperatures. pandawainstitute.com
Catalysis Using recyclable catalysts like metal-organic frameworks to improve efficiency and reduce waste.
Renewable Feedstocks Exploring bio-based starting materials for the pyridine ring synthesis.

This table provides a general overview of how green chemistry principles can be applied to the synthesis of nicotinonitriles, based on established green chemistry literature.

Multi-step Convergent and Divergent Synthetic Pathways

The synthesis of a polysubstituted pyridine derivative like this compound can be approached through either convergent or divergent strategies. Each approach offers distinct advantages in terms of efficiency and the ability to generate structural diversity.

Convergent Synthesis:

Divergent Synthesis:

In a divergent synthesis, a common intermediate is used to generate a library of related compounds. Starting from a common nicotinonitrile precursor, one could introduce the bromo and fluoro substituents in a stepwise manner. This approach is particularly useful for structure-activity relationship (SAR) studies, where a variety of analogues are needed. A divergent synthesis might start with a simpler nicotinonitrile and then sequentially introduce the halogen atoms at the 5- and 6-positions. The challenge with this approach lies in controlling the regioselectivity of the halogenation steps.

Synthetic StrategyDescriptionApplication to this compound
Convergent Fragments of the molecule are synthesized separately and then combined.Synthesis of a pre-functionalized pyridine ring followed by cyanation.
Divergent A common intermediate is used to create a variety of related compounds.Stepwise halogenation of a nicotinonitrile precursor to introduce bromine and fluorine.

This table illustrates the conceptual application of convergent and divergent synthetic strategies to the synthesis of this compound.

Scale-Up Considerations and Industrial Production Methods for Halogenated Nicotinonitriles

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For halogenated nicotinonitriles, these challenges are often related to cost, safety, and environmental impact.

Key Scale-Up Factors:

Cost of Starting Materials: The economic viability of a synthetic route at an industrial scale is heavily dependent on the cost of the starting materials and reagents.

Process Safety: Halogenation reactions can be highly exothermic and may involve corrosive or toxic reagents. Ensuring process safety is a critical aspect of scale-up, which may require specialized equipment and careful control of reaction conditions.

Waste Management: Large-scale production can generate significant amounts of waste. Developing efficient methods for waste treatment and recycling is crucial for sustainable manufacturing.

Purification: The purification of the final product on a large scale can be challenging and costly. Crystallization is often the preferred method for purification at an industrial scale due to its efficiency and lower cost compared to chromatography.

While specific industrial production methods for this compound are not publicly detailed, general strategies for the production of halogenated pyridines often involve gas-phase reactions at high temperatures or the use of strong acids and halogenating agents. The choice of method depends on factors such as the desired regioselectivity and the stability of the starting materials and products. For instance, the preparation of some brominated pyridines has been achieved through gas-phase bromination at elevated temperatures.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 6 Fluoronicotinonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-Bromo-6-fluoronicotinonitrile is inherently electron-deficient due to the electronegativity of the ring nitrogen atom. This deficiency is significantly amplified by the presence of two strong electron-withdrawing groups: the nitrile (-CN) group and the fluorine atom. This electronic arrangement makes the aromatic ring highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) at the 6-Fluoro Position

The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.orgyoutube.com

The key features of SNAr in the context of this compound are:

Electrophilic Aromatic Ring : The pyridine ring, substituted with bromo, fluoro, and cyano groups, acts as the electrophile. masterorganicchemistry.com

Nucleophilic Attack : A wide range of nucleophiles can attack the ring. youtube.com

Leaving Group : Fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is counterintuitive to its role in SN1/SN2 reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon an attractive site for nucleophilic attack. The subsequent cleavage of the strong C-F bond is not the rate-determining step; the initial attack by the nucleophile is. youtube.commasterorganicchemistry.com

The reaction is greatly accelerated because the electron-withdrawing nitrile group is positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Table 1: Examples of Nucleophiles in SNAr Reactions

Nucleophile Category Example Species Potential Product at C6 Position
Oxygen Nucleophiles Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻) 6-Hydroxy or 6-Alkoxy derivative
Nitrogen Nucleophiles Ammonia (NH₃), Amines (RNH₂, R₂NH) 6-Amino or 6-Alkylamino derivative
Sulfur Nucleophiles Thiolates (RS⁻) 6-(Alkylthio) derivative

Regioselectivity and Stereoselectivity in Substitution Processes

The substitution processes on this compound are characterized by high regioselectivity. Nucleophilic attack occurs almost exclusively at the C6 position, leading to the displacement of the fluorine atom. This selectivity is a direct consequence of electronic effects:

Activation by Electron-Withdrawing Groups : The stability of the intermediate Meisenheimer complex determines the position of the attack. The negative charge of the intermediate is best stabilized when the electron-withdrawing groups are located ortho or para to the site of attack. libretexts.org In this molecule, the powerful nitrile group (-CN) is ortho to the C6-fluoro position, providing significant resonance stabilization for the intermediate formed upon attack at C6.

Pyridine Ring Nitrogen : The ring nitrogen atom also acts as an electron sink, further stabilizing the negative charge when the attack is at the ortho (C6) or para (C3) positions.

The bromine atom at C5 is at a meta position relative to the nitrile group, and attack at this position would result in a less stable intermediate, as the negative charge cannot be delocalized onto the cyano group. libretexts.org Therefore, the substitution of fluorine at C6 is the overwhelmingly favored pathway. Studies on similarly substituted heterocyclic systems, such as 5-bromo-1,2,3-triazines and 5-bromo enaminones, also highlight the directing effects of substituents in determining reaction outcomes. nih.govnih.gov As the reaction proceeds through a planar, achiral intermediate, stereoselectivity is not a factor unless a chiral nucleophile is used.

Reactivity of the Nitrile Group in this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid.

Acid-Catalyzed Hydrolysis : The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. A series of proton transfers results in the formation of a primary amide (5-Bromo-6-fluoronicotinamide). Further hydrolysis of the amide under the same conditions yields the corresponding carboxylic acid (5-Bromo-6-fluoronicotinic acid).

Base-Catalyzed Hydrolysis : A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water forms the amide intermediate, which can be further hydrolyzed to the carboxylate salt upon heating with a strong base.

Table 2: Nitrile Group Hydrolysis Products

Reaction Conditions Intermediate Product Final Product
Acid Hydrolysis H₃O⁺, heat 5-Bromo-6-fluoronicotinamide 5-Bromo-6-fluoronicotinic acid
Base Hydrolysis NaOH (aq), heat 5-Bromo-6-fluoronicotinamide Sodium 5-bromo-6-fluoronicotinate

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. This is a valuable transformation for introducing a basic aminomethyl side chain.

Common reduction methods include:

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney Nickel, Palladium, or Platinum. This process typically yields the primary amine, 5-bromo-6-fluoro-3-(aminomethyl)pyridine.

Chemical Reduction : Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the amine.

Table 3: Common Reagents for Nitrile Reduction

Reagent Type Product
H₂ / Raney Ni Catalytic Hydrogenation Primary Amine
LiAlH₄ Hydride Reductant Primary Amine
NaBH₄ / CoCl₂ Hydride Reductant Primary Amine

Cycloaddition Reactions Involving the Nitrile Moiety

While specific examples of cycloaddition reactions directly involving the nitrile group of this compound are not extensively documented in publicly available research, the reactivity of the nitrile functionality in related pyridine systems suggests potential pathways. Nitrile groups can participate in various cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, often requiring activation by a Lewis acid or a transition metal catalyst.

For instance, the formation of tetrazoles from nitriles and azides is a well-established [3+2] cycloaddition. In the context of this compound, this would involve reacting the nitrile with an azide (B81097) source, like sodium azide, potentially catalyzed to overcome the electron-withdrawing effects of the pyridine ring and the halogen substituents. The resulting product would feature a tetrazole ring at the 3-position of the pyridine core.

Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes or alkenes can lead to the formation of new heterocyclic rings. While specific studies on this compound are lacking, the general principle involves the coordination of the nitrile and the coupling partners to a metal center, followed by sequential insertion reactions to construct the new ring system. The electronic properties of the pyridine ring in this compound, influenced by the bromine and fluorine atoms, would play a crucial role in the feasibility and outcome of such reactions.

Cross-Coupling Reactions and Organometallic Transformations of this compound

The presence of a bromine atom on the pyridine ring of this compound makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki coupling with an aryl or heteroaryl boronic acid would replace the bromine atom with the corresponding aryl or heteroaryl group. mdpi.com The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. wikipedia.orgmdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org In the case of this compound, this reaction would introduce an alkynyl substituent at the 5-position of the pyridine ring. soton.ac.ukresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The mild reaction conditions make it a valuable tool in the synthesis of complex molecules. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene under Heck conditions would lead to the formation of a new carbon-carbon bond at the 5-position, resulting in a substituted nicotinonitrile derivative. The regioselectivity of the alkene insertion is often influenced by steric and electronic factors. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemKey Bond Formed
Suzuki CouplingOrganoboron Reagent (e.g., Boronic Acid)Pd Catalyst (e.g., Pd(PPh₃)₄) + BaseAryl-Aryl or Aryl-Vinyl
Sonogashira CouplingTerminal AlkynePd Catalyst + Cu(I) Co-catalyst + BaseAryl-Alkyne
Heck ReactionAlkenePd Catalyst + BaseAryl-Alkene

Grignard and Organolithium Reagent Interactions

Grignard and organolithium reagents are powerful nucleophiles and strong bases that can react with halogenated pyridines. libretexts.orgwikipedia.org In the case of this compound, the interaction with these organometallic reagents can lead to several outcomes.

One possibility is a halogen-metal exchange reaction, where the bromine atom is replaced by the metal (magnesium or lithium). This would generate a new organometallic species, a pyridyl Grignard or organolithium reagent, which can then be used in subsequent reactions with various electrophiles.

Alternatively, nucleophilic aromatic substitution (SNAr) could occur, where the organometallic reagent displaces the fluorine atom, which is activated by the electron-withdrawing nitrile group and the adjacent nitrogen atom. The relative reactivity of the C-Br versus the C-F bond towards these reagents would depend on the specific reaction conditions and the nature of the organometallic reagent. Organolithium reagents are generally more reactive than Grignard reagents. wikipedia.orgyoutube.com

Role of Halogen Atoms in Directed Ortho Metalation (DoM)

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In this compound, both the fluorine and bromine atoms, as well as the nitrile group and the ring nitrogen, can potentially act as directing groups. The fluorine atom is a known, albeit weak, directing group for ortho-lithiation. The bromine atom can also direct metalation, though it is more prone to halogen-metal exchange. The powerful directing ability of the cyano group would likely favor deprotonation at the C4 position. The interplay between these directing groups and the inherent reactivity of the pyridine ring would determine the regiochemical outcome of any attempted DoM reaction.

Radical Reaction Pathways and Their Implications for this compound

While ionic pathways are more common for halogenated pyridines, radical reactions can also play a significant role under certain conditions. For this compound, radical pathways could be initiated by radical initiators (e.g., AIBN) or through photolysis.

The C-Br bond is weaker than the C-F bond and would be more susceptible to homolytic cleavage to form a pyridyl radical. This radical could then participate in various radical-mediated transformations, such as radical additions to alkenes or alkynes, or radical cyclizations if a suitable tether is present in the molecule.

Furthermore, some cross-coupling reactions, particularly those involving certain transition metal catalysts, can proceed through radical intermediates. Understanding the potential for radical pathways is crucial for controlling the selectivity and outcome of synthetic transformations involving this compound.

Detailed Reaction Mechanism Elucidation

The mechanisms of the palladium-catalyzed cross-coupling reactions discussed above generally follow a well-established catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex to form a palladium(II) species. libretexts.orgwikipedia.org

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium(II) complex in a step called transmetalation, typically facilitated by a base. libretexts.org In the Sonogashira reaction, the copper acetylide, formed in situ, transfers the alkynyl group to the palladium center. libretexts.org

Migratory Insertion (for Heck): In the Heck reaction, the alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. wikipedia.orgprinceton.edu

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can re-enter the catalytic cycle. libretexts.org

β-Hydride Elimination (for Heck): Following migratory insertion in the Heck reaction, a β-hydride elimination occurs to form the alkene product and a palladium-hydride species, which then undergoes reductive elimination of H-X with the help of the base to regenerate the Pd(0) catalyst. mdpi.com

Advanced Applications of 5 Bromo 6 Fluoronicotinonitrile in Organic Synthesis

5-Bromo-6-fluoronicotinonitrile as a Versatile Chemical Building Blockbldpharm.comamericanelements.com

The utility of this compound, with its CAS number 1256823-71-8, stems from the differential reactivity of its bromine and fluorine substituents. echemi.comnih.gov The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom, activated by the electron-withdrawing nitrile group and the ring nitrogen, is prone to nucleophilic aromatic substitution (SNAr). This dual reactivity allows chemists to introduce a wide array of functional groups at specific positions on the pyridine (B92270) ring, making it a valuable starting material for creating diverse chemical entities. bldpharm.combldpharm.com

Construction of Complex Heterocyclic Systems

The strategic, sequential reaction of the bromo and fluoro groups is a powerful method for assembling complex heterocyclic frameworks. For instance, the bromine atom can first be subjected to a Suzuki or Stille coupling to introduce a new aryl or heteroaryl group at the 5-position. Subsequently, the fluorine atom at the 6-position can be displaced by various nucleophiles, such as amines, alcohols, or thiols. This one-two reaction sequence can lead to the formation of fused ring systems or highly decorated pyridine cores that are central to many biologically active molecules. The ability to perform these reactions in a controlled, stepwise manner is crucial for building molecular complexity from a relatively simple starting material. researchgate.netnih.gov

Synthesis of Diversified Nicotinonitrile Derivativesresearchgate.net

The distinct reactivity of the halogen atoms in this compound enables the synthesis of a broad spectrum of nicotinonitrile derivatives. researchgate.net Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling (using boronic acids) or Buchwald-Hartwig amination (using amines), can selectively replace the bromine atom. This allows for the introduction of a vast range of carbon-based or nitrogen-based substituents. Following this, the fluorine atom can be substituted through SNAr reactions. This modular approach facilitates the creation of a chemical library of nicotinonitrile compounds with varied substituents at both the 5- and 6-positions, starting from a single, readily available precursor. fluorochem.co.uk

Reaction at C5 (via Bromine)Reaction at C6 (via Fluorine)Resulting Derivative Class
Suzuki Coupling (e.g., with Phenylboronic acid)Nucleophilic Substitution (e.g., with Morpholine)5-Aryl-6-amino-nicotinonitriles
Buchwald-Hartwig Amination (e.g., with Aniline)O-Alkylation (e.g., with Sodium Methoxide)5-Amino-6-alkoxy-nicotinonitriles
Sonogashira Coupling (e.g., with Phenylacetylene)S-Alkylation (e.g., with Sodium Thiomethoxide)5-Alkynyl-6-thioether-nicotinonitriles
Stille Coupling (e.g., with Tributyl(vinyl)stannane)Hydrazinolysis (e.g., with Hydrazine)5-Vinyl-6-hydrazinyl-nicotinonitriles

Applications in Medicinal Chemistry Intermediate Synthesis

The nicotinonitrile scaffold is a well-established pharmacophore found in numerous therapeutic agents. researchgate.netekb.eg Fluorinated building blocks, in particular, are highly sought after in drug design due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. ossila.combohrium.comresearchgate.net this compound serves as an ideal starting point for accessing novel, fluorinated medicinal chemistry intermediates.

Precursor for Pharmacologically Active Compoundsekb.eg

While direct synthesis routes of currently marketed drugs from this compound are not extensively documented in mainstream literature, its derivatives are quintessential intermediates in drug discovery programs. nih.gov The structural motif of a substituted nicotinonitrile is present in a variety of pharmacologically active agents, including kinase inhibitors and central nervous system drugs. The ability to use this building block to synthesize analogs of known drugs or novel compounds for screening is a key application. For example, derivatives like 5-Aryl-6-aminonicotinonitriles, readily prepared from this starting material, are core structures in the development of inhibitors for various protein kinases. researchgate.net

Design of Novel Scaffolds through this compound Modifications

The process of "scaffold-hopping" or scaffold modification is a common strategy in medicinal chemistry to discover new drugs with improved properties. nih.gov this compound is an excellent tool for this purpose. Chemists can systematically replace the bromine and fluorine atoms with a diverse set of chemical moieties to explore the chemical space around the nicotinonitrile core. This allows for the creation of novel molecular scaffolds that may interact with biological targets in new and beneficial ways. For instance, intramolecular reactions between substituents introduced at the 5- and 6-positions can lead to the formation of novel bicyclic or tricyclic heterocyclic systems, which represent entirely new scaffolds for drug development. nih.govsigmaaldrich.com

Structure-Activity Relationship Studies (SAR) of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. nih.gov These studies involve synthesizing a series of related compounds (analogs) and testing them to determine how specific structural changes affect their biological activity. ucsf.edu The ease with which this compound can be diversified makes it an invaluable tool for conducting thorough SAR studies. By creating a matrix of compounds with different substituents at the 5- and 6-positions, medicinal chemists can systematically probe the requirements for biological activity.

For example, a hypothetical SAR study could reveal that a small, hydrogen-bond-donating amine at the 6-position is critical for binding to a target enzyme, while a lipophilic aryl group at the 5-position enhances cell permeability. This detailed understanding allows for the rational design of more potent and selective drug candidates. nih.gov

Hypothetical SAR Data for Derivatives of this compound
Substituent at C5Substituent at C6Hypothetical IC₅₀ (nM)SAR Interpretation
BromoFluoro>10,000Starting Material (Inactive)
PhenylFluoro5,200Phenyl group at C5 is tolerated.
Phenyl-NH₂850Amino group at C6 improves activity.
Phenyl-OH1,500Hydroxyl group is less effective than amino.
4-Chlorophenyl-NH₂150Electron-withdrawing group on phenyl ring enhances potency.
4-Methoxyphenyl-NH₂900Electron-donating group on phenyl ring reduces potency.

Utilization in Agrochemical Research and Material Science

The presence of both bromine and fluorine atoms on the pyridine core of this compound makes it a valuable scaffold in agrochemical research. Halogenated heterocyclic compounds are a well-established class of molecules with potent biological activities. While specific public domain research detailing the direct application of this compound in commercial agrochemicals is limited, its structural motifs are found in patented compositions. For instance, related bromo- and fluoro-substituted aromatic compounds are cited in patents for pesticidal and herbicidal formulations. The strategic placement of the bromo and fluoro substituents can influence the lipophilicity, metabolic stability, and binding affinity of the resulting molecules to their biological targets in pests and weeds.

In the realm of material science, the application of this compound is primarily as a precursor for the synthesis of more complex, functional molecules. The nitrile group can be a key functional handle for creating conjugated polymers or dyes. The pyridine nitrogen, along with the fluorine and bromine atoms, can be exploited to tune the electronic properties and intermolecular interactions of the resulting materials. While specific research on materials derived directly from this compound is not extensively documented in publicly available literature, the potential for its use in creating novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is an active area of exploration for analogous fluorinated and brominated heterocyclic compounds.

Derivatization Strategies for Functionalization and Diversity-Oriented Synthesis

The trifunctional nature of this compound offers a rich platform for derivatization, enabling the generation of diverse molecular architectures. The reactivity of the bromine and fluorine atoms, as well as the nitrile group, can be selectively addressed to introduce a wide range of substituents and build molecular complexity.

The bromine atom at the 5-position is particularly amenable to a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. These transformations are fundamental in creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research.

The fluorine atom at the 6-position, while generally less reactive than bromine in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by strong nucleophiles under specific conditions. This allows for the introduction of oxygen, nitrogen, and sulfur-based nucleophiles, further expanding the chemical space accessible from this starting material. The nitrile group can undergo a plethora of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Furthermore, the nitrile group can participate in cycloaddition reactions to construct various heterocyclic rings.

Computational Chemistry and Theoretical Studies of 5 Bromo 6 Fluoronicotinonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic environment of 5-Bromo-6-fluoronicotinonitrile.

Density Functional Theory (DFT) Studies on Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations would be instrumental in determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

A hypothetical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.gov The results would provide electron density distribution, electrostatic potential maps, and atomic charges, revealing the electron-rich and electron-deficient regions of the molecule. For instance, the electronegative fluorine and nitrogen atoms would be expected to draw electron density, influencing the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates the electron-donating ability.
LUMO Energy-1.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data exists for this specific compound.

Conformational Analysis and Energetic Landscapes

While the pyridine (B92270) ring of this compound is rigid, conformational analysis would still be relevant for understanding the potential for rotation around the C-CN bond and for assessing the planarity of the molecule. By systematically rotating specific bonds and calculating the corresponding energy, a potential energy surface can be generated. This analysis helps identify the most stable conformation (the global minimum) and any other low-energy conformers. Understanding the energetic landscape is crucial for predicting the molecule's shape and how it might interact with other molecules, such as in a crystal lattice or at a biological receptor site. acs.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound, likely in a condensed phase (e.g., in a solvent or as a pure liquid/solid), would provide valuable information about its intermolecular interactions.

By simulating a system containing many molecules of this compound, one could analyze the radial distribution functions to understand how the molecules arrange themselves with respect to one another. Key intermolecular interactions that would be investigated include halogen bonding (involving the bromine atom), dipole-dipole interactions, and π-π stacking of the pyridine rings. These interactions are fundamental to the bulk properties of the material, such as its boiling point, melting point, and solubility.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be powerful tools for predicting how a molecule will behave in a chemical reaction, guiding synthetic chemists in designing new materials and drugs.

Transition State Analysis of Key Transformations

For any proposed chemical reaction involving this compound, computational methods can be used to locate the transition state structure—the highest energy point along the reaction pathway. By calculating the energy of this transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. This type of analysis is invaluable for understanding reaction mechanisms and predicting the feasibility of a synthetic route. For example, in nucleophilic aromatic substitution reactions, which are common for halopyridines, transition state analysis could predict whether substitution is more likely to occur at the bromine- or fluorine-bearing carbon. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. chemrevlett.com Although no QSAR studies currently include this compound, it could serve as a scaffold for the design of new derivatives with potential biological activities.

A QSAR study would involve synthesizing a library of derivatives of this compound with various substituents and measuring their biological activity (e.g., as enzyme inhibitors). Computational chemistry would then be used to calculate a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical model that predicts the activity based on these descriptors. chemrevlett.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Analytical Characterization Methodologies for 5 Bromo 6 Fluoronicotinonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise atomic arrangement within the 5-Bromo-6-fluoronicotinonitrile molecule.

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. In this compound, one would expect to observe signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the adjacent bromine, fluorine, and nitrile substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the pyridine ring and the nitrile group will produce a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the electronic environment of each carbon atom. bas.bg

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. aiinmr.com Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. wikipedia.org The ¹⁹F NMR spectrum will show a signal whose chemical shift provides information about the electronic environment of the fluorine atom, which is directly attached to the pyridine ring. aiinmr.comwikipedia.org The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which often leads to better resolution and less peak overlap. wikipedia.orgthermofisher.com Coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can also provide valuable structural information. wikipedia.org

A representative table of expected NMR data is presented below. Note that actual chemical shifts can vary based on the solvent and experimental conditions.

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H
H-2δ 8.0 - 8.5Doublet of doubletsJ(H,H), J(H,F)
H-4δ 7.5 - 8.0Doublet of doubletsJ(H,H), J(H,F)
¹³C
C-2δ 140 - 150
C-3δ 115 - 125
C-4δ 130 - 140
C-5δ 110 - 120
C-6δ 155 - 165 (coupled to F)
CNδ 110 - 120
¹⁹F δ -70 to -170 (relative to CFCl₃)Singlet or multiplet

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. msu.edubruker.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.edu For this compound, characteristic absorption bands would be expected for the C≡N (nitrile) stretch, C-F stretch, C-Br stretch, and various vibrations of the pyridine ring. The nitrile group typically shows a strong, sharp absorption in the range of 2200-2260 cm⁻¹. The C-F bond stretching vibration usually appears in the 1000-1400 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for identifying symmetrical vibrations.

A table of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡NStretch2200 - 2260
Aromatic C-HStretch3000 - 3100
C=C, C=N (Pyridine ring)Stretch1400 - 1600
C-FStretch1000 - 1400
C-BrStretch500 - 600

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₆H₂BrFN₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 201.00 g/mol ). nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of roughly equal intensity.

Fragmentation of the molecular ion can occur through various pathways, such as the loss of the bromine atom, the fluorine atom, or the nitrile group. libretexts.org These fragmentation patterns provide valuable clues about the connectivity of the atoms within the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. bldpharm.combldpharm.combldpharm.com For this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key parameter for its identification. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

A typical HPLC method might involve:

Column: A C18 column.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net The volatility of this compound should allow for its direct analysis by GC. However, for compounds with low volatility or poor thermal stability, derivatization can be employed to make them more amenable to GC analysis. sigmaaldrich.comlibretexts.org

Derivatization involves chemically modifying the analyte to increase its volatility or improve its chromatographic behavior. researchgate.netresearchgate.netgcms.cz Common derivatization methods include silylation, acylation, and alkylation. libretexts.orggcms.cz For a compound like this compound, while likely not essential, derivatization could potentially enhance peak shape and detector response. For instance, if trace amounts of related compounds with active hydrogens were present as impurities, silylation could be used to make them more volatile and improve their separation. sigmaaldrich.comlibretexts.org

A standard GC method would involve:

Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase).

Carrier Gas: An inert gas such as helium or nitrogen.

Detector: A flame ionization detector (FID) or a mass spectrometer (GC-MS).

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique frequently utilized for the qualitative monitoring of reactions that produce this compound. It allows for the swift identification of the presence of starting materials, intermediates, and the final product, thereby enabling chemists to track the progress of a reaction towards completion. youtube.com

In a typical TLC analysis of a reaction mixture containing this compound, a small aliquot of the reaction is spotted onto a TLC plate, which consists of a solid stationary phase, commonly silica (B1680970) gel, coated onto a supportive backing like aluminum. youtube.comnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, a solvent system that will travel up the plate via capillary action. youtube.com

The separation of the components in the sample spot is based on their differential partitioning between the stationary and mobile phases. youtube.com For compounds like this compound, which possesses moderate polarity due to the presence of the cyano and fluoro groups, a mobile phase of intermediate polarity is often employed. A common choice is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The exact ratio of these solvents can be adjusted to achieve optimal separation of the spots on the TLC plate. youtube.com

After the solvent front has moved a sufficient distance up the plate, the plate is removed, and the positions of the separated compounds are visualized. youtube.com Since this compound contains a chromophore, it can often be visualized under ultraviolet (UV) light. The spots can also be visualized using chemical staining agents if necessary. youtube.com

The retention factor (Rf) value for each spot is then calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. youtube.com This value is a characteristic of a compound in a specific TLC system and can be used to identify the components of the reaction mixture by comparing them to the Rf values of known standards. For instance, the disappearance of the starting material spot and the appearance of a new spot corresponding to the Rf of pure this compound would indicate the progression of the reaction. youtube.com

Table 1: Illustrative TLC Analysis of a Reaction to Synthesize this compound

CompoundStationary PhaseMobile Phase (v/v)Detection MethodRf Value (Approximate)
Starting Material (e.g., a dihalopyridine precursor)Silica Gel 60 F254Hexane:Ethyl Acetate (3:1)UV Light (254 nm)0.65
This compound Silica Gel 60 F254 Hexane:Ethyl Acetate (3:1) UV Light (254 nm) 0.40
Byproduct (e.g., an isomer)Silica Gel 60 F254Hexane:Ethyl Acetate (3:1)UV Light (254 nm)0.30

Note: The Rf values are illustrative and can vary depending on the specific TLC plate, solvent mixture, temperature, and other experimental conditions.

Advanced Analytical Techniques for Process Monitoring and Reaction Optimization

To achieve superior control over the synthesis of this compound, particularly in a manufacturing setting, advanced analytical techniques integrated into a Process Analytical Technology (PAT) framework are increasingly employed. researchgate.netyoutube.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. researchgate.netyoutube.com In-situ (in the reaction vessel) and real-time monitoring provides a deeper understanding of the reaction kinetics, pathway, and the impact of process parameters, enabling rapid optimization and improved process robustness. researchgate.net

Several advanced spectroscopic techniques are well-suited for the real-time monitoring of chemical reactions, including those for the synthesis of halogenated pyridine derivatives. researchgate.netresearchgate.net These methods are often non-destructive and can provide continuous data streams without the need for manual sampling.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful tool for monitoring the progress of chemical reactions. youtube.com By tracking the changes in the infrared absorption bands corresponding to the vibrational modes of specific functional groups, it is possible to follow the consumption of reactants and the formation of products in real time. For the synthesis of this compound, one could monitor the disappearance of the characteristic peaks of the starting materials and the appearance of the nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹) and the C-Br and C-F stretching vibrations of the product. researchgate.net This continuous data allows for precise determination of the reaction endpoint and can help identify the formation of any transient intermediates or byproducts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline analytical technique, advancements in instrumentation have made in-situ NMR spectroscopy a viable method for reaction monitoring. acs.org By flowing the reaction mixture through a flow cell within the NMR spectrometer, real-time spectra can be acquired. This provides detailed structural information about the species present in the reaction mixture, allowing for unambiguous identification of reactants, intermediates, and products. acs.org For the synthesis of this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be particularly informative, providing a wealth of data on the chemical environment of the different nuclei as the reaction progresses. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly compatible with in-situ reaction monitoring. youtube.com Like FTIR, it can be implemented using a fiber-optic probe immersed in the reaction mixture. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. It is also sensitive to non-polar functional groups and can provide complementary information to FTIR. The formation of this compound could be tracked by monitoring the characteristic Raman shifts of the pyridine ring, as well as the C-Br, C-F, and C≡N bonds.

Table 2: Advanced Analytical Techniques for Process Monitoring in the Synthesis of this compound

TechniqueMode of OperationInformation ObtainedPotential Application in Synthesis
In-situ FTIR Spectroscopy ATR probe in reaction vesselReal-time concentration changes of functional groupsMonitoring consumption of starting materials and formation of the nitrile group.
In-situ NMR Spectroscopy Flow-through NMR tubeDetailed structural information of all soluble speciesUnambiguous identification of product, intermediates, and byproducts; kinetic studies.
In-situ Raman Spectroscopy Fiber-optic probe in reaction vesselReal-time vibrational spectra, complementary to FTIRMonitoring changes in the pyridine ring structure and halogen-carbon bonds.
High-Performance Liquid Chromatography (HPLC) At-line or online samplingQuantitative analysis of reaction componentsAccurate determination of product purity, and quantification of impurities.

The integration of these advanced analytical techniques provides a comprehensive understanding of the chemical process, facilitating the development of more efficient, consistent, and high-quality manufacturing processes for this compound. researchgate.net

Emerging Research Directions and Future Perspectives on 5 Bromo 6 Fluoronicotinonitrile

Development of Novel Catalytic Systems for 5-Bromo-6-fluoronicotinonitrile Transformations

The transformation of this compound into more complex molecules is a key area of research. Because it is an electron-deficient heteroarene, electrophilic substitutions on the pyridine (B92270) ring often require specific conditions such as high temperatures, radical initiators, or catalysis by strong acids or bases. youtube.com The development of novel catalytic systems is crucial for achieving efficient and selective reactions.

Recent research has focused on the use of transition metal catalysts, particularly palladium and copper, to facilitate cross-coupling reactions at the bromine and fluorine sites. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular architectures. For instance, Suzuki, Stille, and Sonogashira couplings are being explored to create new carbon-carbon and carbon-heteroatom bonds.

Furthermore, advancements in photoredox catalysis are offering new avenues for the functionalization of this compound under mild conditions. These light-driven reactions can enable transformations that are challenging to achieve with traditional thermal methods, opening up new possibilities for synthetic chemists.

Exploration of Biological and Pharmaceutical Relevance of Derived Compounds

Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their presence in numerous natural products and their wide range of biological activities. nih.gov Compounds derived from this compound are being investigated for their potential as therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, making these derivatives attractive candidates for drug discovery programs.

Researchers are actively synthesizing and screening libraries of compounds derived from this compound for various biological activities, including as enzyme inhibitors and receptor modulators. For example, cyanopyridine derivatives have shown promise as IKKβ inhibitors, A2 adenosine (B11128) receptor antagonists, and as anti-inflammatory and anticancer agents. nih.gov The unique substitution pattern of this compound provides a scaffold for the design of novel molecules with tailored pharmacological profiles.

Integration of Machine Learning and AI in Synthetic Route Design

By combining retrosynthesis knowledge with deep learning algorithms, these tools can propose innovative synthetic strategies that may not be immediately obvious to a human chemist. nih.gov This approach is particularly valuable for complex target molecules, where the number of possible synthetic steps can be extensive. youtube.com The application of AI is expected to accelerate the discovery and development of new molecules derived from this compound. nih.gov Some research has already integrated AI in the design of pyridine derivatives with potential antidiabetic and antiproliferative activities. nih.gov

Sustainable and Eco-Friendly Synthetic Methodologies for Halogenated Pyridines

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. For halogenated pyridines like this compound, this translates to the exploration of greener synthetic methods. nih.gov Key areas of focus include the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

One promising approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. nih.govresearchgate.net Microwave-assisted synthesis is another green technique being employed to shorten reaction times and increase yields in the preparation of pyridine derivatives. nih.gov The development of recyclable catalysts that can operate under mild conditions is also a significant goal in the sustainable production of these compounds. nih.gov

Unexplored Reactivity Patterns and Niche Applications of this compound

While much of the current research focuses on the known reactivity of the bromo and fluoro substituents, there is a growing interest in exploring the untapped potential of this compound. The interplay between the electron-withdrawing nitrile group and the halogen atoms creates a unique electronic landscape on the pyridine ring, which could lead to novel and unexpected chemical transformations.

Researchers are investigating the potential for this compound to participate in unconventional cycloaddition reactions, C-H functionalization, and ring-transformation reactions. These explorations could unveil new synthetic methodologies and provide access to previously inaccessible molecular scaffolds.

Beyond its role as a synthetic intermediate, this compound may also find niche applications in materials science. The presence of halogen atoms can influence properties such as liquid crystallinity and charge transport, making its derivatives potential candidates for use in organic electronics and other advanced materials. Further investigation into these unexplored areas is likely to yield exciting discoveries and expand the utility of this versatile chemical building block.

Q & A

Q. What are the recommended laboratory synthesis routes for 5-Bromo-6-fluoronicotinonitrile?

Methodological Answer: The synthesis typically involves halogenation and nitrile functionalization. A common approach is:

  • Step 1: Bromination of fluoronicotinic acid derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2: Cyanation via palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) or nucleophilic substitution with CuCN .
  • Key Considerations: Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How should researchers characterize purity and structural integrity?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2% acceptable for most studies) .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Look for distinct signals: aromatic protons (δ 7.5–8.5 ppm), nitrile carbon (δ ~115 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 201.93 (theoretical) .

Q. What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature: Store at 0–6°C in airtight containers to prevent degradation .
  • Environment: Keep in a dry, ventilated area; avoid exposure to moisture or light .
  • Monitoring: Perform stability assays every 6 months using HPLC to detect decomposition products (e.g., hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How do electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The fluorine atom at position 6 increases electrophilicity at the adjacent carbon, enhancing Suzuki-Miyaura coupling efficiency with boronic acids .
  • Steric Considerations: Bromine at position 5 may hinder coupling at position 2; use bulky ligands (e.g., XPhos) to mitigate steric effects .
  • Case Study: In Pd-catalyzed reactions, this compound showed 85% yield with 4-fluorophenylboronic acid vs. 62% with non-fluorinated analogs .

Q. How can researchers resolve contradictions between computational and experimental reactivity data?

Methodological Answer:

  • Root Cause Analysis:
    • Computational Limits: DFT methods may underestimate steric effects; validate with MD simulations .
    • Experimental Variability: Control humidity (<5% RH) during reactions to avoid unintended hydrolysis .
  • Resolution Workflow:
    • Replicate experiments under inert atmospheres (Ar/N₂).
    • Compare multiple computational models (e.g., B3LYP vs. M06-2X) .
    • Use in-situ IR spectroscopy to detect transient intermediates .

Q. What advanced techniques detect decomposition products under stress conditions?

Methodological Answer:

  • Stress Testing:
    • Thermal Degradation: Heat at 50°C for 48h; analyze via GC-MS for brominated byproducts (e.g., HBr release) .
    • Hydrolytic Stability: Expose to pH 2–12 buffers; monitor nitrile-to-amide conversion via ¹⁹F NMR .
  • Quantitative Analysis: LC-QTOF identifies trace impurities (<0.1%) using fragmentation patterns .

Q. How can substituent positioning guide regioselective functionalization?

Methodological Answer:

  • Directing Group Strategy: The nitrile group directs electrophilic substitution to position 4. For example:
    • Nitration: HNO₃/H₂SO₄ selectively yields 4-nitro derivatives (confirmed by X-ray crystallography) .
    • Halogen Exchange: Use CuF₂/KF for fluorine displacement at position 6 in aryl halide exchange reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.